molecular formula C10H11N3O2 B8019909 methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1855889-86-9

methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8019909
CAS No.: 1855889-86-9
M. Wt: 205.21 g/mol
InChI Key: QUYWMNUHNJLPHC-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.

Reaction Conditions:

    Reagents: 3,5-dimethylpyrazole, ethyl acetoacetate, sodium ethoxide

    Solvent: Ethanol

    Temperature: Reflux conditions

    Time: Several hours until completion

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize the yield of this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other interactions that modulate biological activity. These interactions can influence pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Ethyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

These compounds share a similar core structure but differ in the position and nature of substituents. The unique substitution pattern of this compound can influence its reactivity, biological activity, and physical properties, making it distinct from its analogs.

Biological Activity

Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O3_{3}
  • Molecular Weight : 219.22 g/mol

The structure features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have shown effectiveness against various viruses:

  • Compound Efficacy : Some derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with curative activities reported at concentrations of 500 μg/mL .
  • Mechanism of Action : The antiviral mechanisms often involve inhibition of viral replication and interference with viral enzyme activity.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives indicates that these compounds may inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : In a study assessing various derivatives, some showed IC50_{50} values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential for treating inflammatory conditions .
CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
Derivative A12.515.0
Derivative B9.810.2
Methyl 1,6-Dimethyl-PyrazoloTBDTBD

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have also been evaluated for antibacterial properties:

  • In Vitro Studies : Various studies have reported the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial potency.

Case Study 1: Antiviral Screening

A study evaluated a series of pyrazolo[3,4-b]pyridine compounds for their antiviral properties against HSV-1:

  • Methodology : Vero cells were infected with HSV-1 and treated with varying concentrations of compounds.
  • Findings : The introduction of ester groups at specific positions significantly increased antiviral activity compared to their acid counterparts .

Case Study 2: Anti-inflammatory Assessment

In a recent investigation into the anti-inflammatory effects of this compound:

  • Experimental Design : The compound was tested in animal models for its ability to reduce inflammation markers.
  • Results : Significant reductions in pro-inflammatory cytokines were observed, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

methyl 1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-7(10(14)15-3)8-5-11-13(2)9(8)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYWMNUHNJLPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147362
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855889-86-9
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855889-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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